molecular formula C19H19NO3S2 B2720682 N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide CAS No. 2380061-41-4

N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide

Cat. No. B2720682
CAS RN: 2380061-41-4
M. Wt: 373.49
InChI Key: WDISUQZVDURJFN-UHFFFAOYSA-N
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Description

The compound “N-[2-[4-(Furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide” is a complex organic molecule that contains several interesting functional groups and structural features, including a furan ring, a thiophene ring, a phenylsulfanyl group, and an amide group .


Synthesis Analysis

While the specific synthesis pathway for this compound is not available, thiophene derivatives are typically synthesized through condensation reactions such as the Gewald reaction, the Paal–Knorr reaction, the Fiesselmann reaction, and the Hinsberg synthesis . These reactions involve the condensation of various substrates to form the thiophene ring .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a furan ring and a thiophene ring, both of which are five-membered heterocyclic rings. The furan ring contains an oxygen atom, while the thiophene ring contains a sulfur atom .


Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the furan and thiophene rings, as well as the amide and phenylsulfanyl groups. The furan and thiophene rings, being aromatic, would be expected to undergo electrophilic aromatic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the furan and thiophene rings could contribute to its aromaticity and potentially its stability .

Future Directions

The future research directions for this compound could involve exploring its potential biological activities, given the known activities of many thiophene derivatives . Additionally, further studies could be conducted to optimize its synthesis and to explore its reactivity and properties in more detail.

properties

IUPAC Name

N-[2-[4-(furan-2-yl)thiophen-2-yl]-2-hydroxyethyl]-3-phenylsulfanylpropanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19NO3S2/c21-16(18-11-14(13-25-18)17-7-4-9-23-17)12-20-19(22)8-10-24-15-5-2-1-3-6-15/h1-7,9,11,13,16,21H,8,10,12H2,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDISUQZVDURJFN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)SCCC(=O)NCC(C2=CC(=CS2)C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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